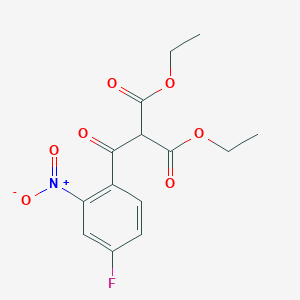

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIJHWWDSEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethyl 2-Fluoromalonate with 2-Nitrobenzyl Bromide Derivatives

A key method involves the reaction of diethyl 2-fluoromalonate with 2-nitrobenzyl bromide derivatives under basic conditions:

- Reagents and Conditions : Sodium hydride (NaH) as a strong base is washed to remove mineral oil and suspended in an aprotic solvent such as dimethylformamide (DMF).

- Diethyl 2-fluoromalonate and 2-nitrobenzyl bromide derivative are added dropwise to the NaH/DMF suspension.

- The mixture is stirred at room temperature for approximately 19 hours.

- Work-up involves quenching with ice-water, extraction with diethyl ether, washing with water and brine, drying over magnesium sulfate, concentration, and purification by column chromatography or recrystallization.

This method yields fluorodiesters such as diethyl 2-fluoro-2-(2-nitrobenzyl)malonate with good purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Base preparation | NaH washed with hexane in DMF | Reactive base suspension |

| Alkylation | Diethyl 2-fluoromalonate + 2-nitrobenzyl bromide in DMF | Formation of fluorodiester |

| Work-up | Ice/water quench, ether extraction, washes | Isolation of crude product |

| Purification | Silica gel chromatography or recrystallization | Pure fluorodiester compound |

Use of 2-Halo-Substituted Diethyl Malonate as Intermediate

Another advanced synthetic approach involves the use of 2-halo-substituted diethyl malonate intermediates, which can be reacted with appropriate nucleophiles to introduce the benzoyl moiety:

Preparation of 2-Halo-Substituted Diethyl Malonate : Diethyl malonate is halogenated at the 2-position using halogens such as bromine or chlorine under controlled conditions. For example, reaction with bromine yields diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate.

Subsequent Reaction with Nucleophiles : The 2-halo-substituted diethyl malonate is reacted with nucleophilic species such as methylhydrazine or other amines in the presence of organic acid catalysts (e.g., acetic acid) in solvents like ethanol or acetonitrile.

Reaction Conditions : Typically carried out at temperatures ranging from 10°C to 80°C, often optimized between 20°C and 70°C, with dropwise addition of the halo-substituted malonate to the nucleophile to control reaction rate and side reactions.

This method avoids hazardous oxidation steps required in older methods converting diethyl malonate to diethyl ketomalonate, thus improving safety and efficiency.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Diethyl malonate + Br2 or Cl2 | Yields 2-halo-substituted malonate |

| Nucleophilic substitution | 2-halo-substituted malonate + methylhydrazine + catalyst (acetic acid) in ethanol or acetonitrile | Temperature 20-70°C, dropwise addition |

| Purification | Standard organic work-up and isolation | High purity intermediate |

Research Findings and Optimization

Reaction Time and Temperature : Extended stirring times (e.g., 19 hours) at room temperature are effective for alkylation reactions involving diethyl 2-fluoromalonate and nitrobenzyl bromide derivatives. For reactions involving halo-substituted malonates, moderate heating (20–70°C) accelerates the nucleophilic substitution without significant side reactions.

Catalyst Selection : Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, and phosphoric acid have been evaluated, with acetic acid often preferred for balancing reaction rate and selectivity.

Solvent Effects : Polar aprotic solvents like DMF facilitate initial alkylation steps, while protic solvents such as ethanol or acetonitrile are suitable for nucleophilic substitution steps involving hydrazine derivatives.

Purification Techniques : Silica gel column chromatography and recrystallization are standard for isolating pure fluorodiester products, ensuring removal of unreacted starting materials and side products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Diethyl 2-Fluoromalonate | Diethyl 2-fluoromalonate, 2-nitrobenzyl bromide | NaH base, DMF solvent, room temp, 19 h | Direct introduction of fluoronitrobenzoyl group, high purity | Long reaction time, sensitive base handling |

| Nucleophilic substitution via 2-Halo-Substituted Malonate | Diethyl malonate halogenated to 2-halo derivative | Methylhydrazine, acetic acid catalyst, ethanol/acetonitrile, 20-70°C | Avoids hazardous oxidation, efficient, scalable | Requires prior halogenation step |

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form diethyl 2-(4-fluoro-2-aminobenzoyl)propanedioate.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural features to 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate exhibit notable anticancer properties. The presence of the nitro group may contribute to the compound's ability to induce apoptosis in cancer cells. Studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The fluorine atom is known to enhance lipophilicity, potentially improving the compound's bioavailability and efficacy against bacterial strains. Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain pathogens, providing a basis for developing new antimicrobial agents.

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows for the production of materials with tailored properties such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices can lead to innovative applications in coatings and composites .

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Its ability to absorb light at specific wavelengths can be harnessed in developing colorants for various applications, including textiles and plastics.

Chemical Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for creating other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of diverse organic compounds .

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Activity of Nitro Compounds" | Medicinal Chemistry | Demonstrated enhanced cytotoxicity against breast cancer cells when modified with nitro groups. |

| "Fluorinated Compounds as Antimicrobial Agents" | Microbiology | Showed significant inhibition of Gram-positive bacteria with fluorinated derivatives. |

| "Synthesis of Novel Polymers Using Diethyl Malonates" | Material Science | Developed polymers with improved mechanical properties through incorporation of diethyl malonates as monomers. |

Mechanism of Action

The mechanism of action of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The fluoro group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Nitro Group (NO₂): Strong electron-withdrawing effect enhances the acidity of α-hydrogens, facilitating enolate formation for nucleophilic reactions. Susceptible to reduction (e.g., catalytic hydrogenation) to yield aromatic amines, a key step in pharmaceutical synthesis .

- Bromo Group (Br):

- Moderately electron-withdrawing; promotes electrophilic aromatic substitution (e.g., Suzuki coupling) due to bromine’s role as a leaving group.

- Less polar than nitro, leading to lower solubility in polar solvents but higher compatibility with halogenated solvents.

Electronic and Steric Effects

- Nitro vs. Bromo: The nitro group’s stronger electron-withdrawing nature increases the electrophilicity of the benzoyl carbonyl compared to the bromo analog.

- Fluorine Position:

- In the nitro derivative, fluorine at position 4 creates a para-directing effect, while the bromo analog’s fluorine at position 3 alters regioselectivity in subsequent reactions.

Spectroscopic Differentiation

- IR Spectroscopy: Nitro derivative: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch). Bromo derivative: Characteristic C-Br stretch near 500–600 cm⁻¹.

- ¹H NMR:

- Nitro derivative: Deshielded aromatic protons near δ 8.2–8.5 ppm due to nitro’s electron-withdrawing effect.

- Bromo derivative: Split aromatic signals reflecting bromine’s anisotropic effect.

Biological Activity

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, with the CAS number 108934-18-5, is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to a class of derivatives that may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Chemical Formula : C₁₄H₁₄FNO₇

- Molecular Weight : 327.27 g/mol

- IUPAC Name : diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

- SMILES : CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)N+[O-])C(=O)OCC

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may inhibit cancer cell proliferation. For instance, a series of nitro-substituted benzoyl derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting a possible mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in tumor progression.

- Modulation of Signaling Pathways : There is evidence that such compounds may affect signaling pathways related to cell survival and proliferation, particularly those involving transcription factors linked to cancer progression .

Study on Antiviral Activity

A study exploring non-nucleoside inhibitors against viral RNA polymerases highlighted the importance of structural modifications in enhancing biological activity. While not directly testing this compound, the findings underscore the relevance of similar compounds in developing antiviral agents .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Although specific data on this compound is limited, general findings on related compounds indicate potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are critical for drug metabolism .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzymatic Inhibition | Potential inhibition of key enzymes | |

| Toxicity | Possible hepatotoxicity |

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Anticancer Activity | Toxicity Risk |

|---|---|---|---|

| This compound | 327.27 g/mol | Moderate | Moderate |

| Similar Nitro-substituted Benzoyl Derivative | Varies | High | Low |

Q & A

Q. What are the common synthetic routes for preparing 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives (e.g., diethyl 2-acetoxymalonate, CAS 5468-23-5) are often functionalized using acyl chlorides or nitration/fluorination agents. A plausible route involves reacting diethyl malonate with 4-fluoro-2-nitrobenzoyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF. Monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the ester groups, fluorine environment, and nitrobenzoyl substituent. The fluorine atom induces splitting patterns in adjacent protons.

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups.

- Mass Spectrometry (ESI or EI-MS) : To verify molecular weight (e.g., calculated for C₁₄H₁₄FNO₇: 327.28 g/mol).

- X-ray crystallography (if crystals are obtainable): SHELXL refinement can resolve steric or electronic effects of the nitro and fluoro substituents .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store under inert gas (N₂/Ar) at 4°C in amber glass vials to prevent hydrolysis of the ester groups. Avoid exposure to moisture, strong bases, or UV light, which may degrade the nitrobenzoyl moiety. Purity should be confirmed via HPLC before critical experiments .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro-2-nitrobenzoyl group influence reactivity in subsequent reactions?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups direct electrophilic substitution to meta/para positions. Computational modeling (DFT) can predict sites of nucleophilic attack or regioselectivity in cross-coupling reactions. For example, the nitro group may stabilize intermediates via resonance, while fluorine enhances electrophilicity at the carbonyl carbon .

Q. What strategies mitigate steric hindrance during functionalization of the propanedioate core?

Methodological Answer: Use bulky bases (e.g., LDA) to deprotonate the central carbon selectively. Alternatively, employ protecting groups (e.g., Boc for amino analogs) to block undesired side reactions. Kinetic studies under varying temperatures can optimize reaction conditions to favor mono- vs. di-substitution .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Methodological Answer: Reproduce experiments with controlled variables (e.g., solvent polarity, catalyst loading). Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out impurities. For instance, discrepancies in ester hydrolysis rates may arise from trace moisture levels .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock, Schrödinger Suite) can model binding affinities to enzymes like nitroreductases or esterases. MD simulations assess conformational stability in aqueous vs. lipid environments. QSAR studies on analogs (e.g., diethyl 2-benzylidenemalonate, CAS 5292-53-5) may reveal pharmacophore features .

Q. How does the compound behave under photolytic or thermal stress?

Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) using DSC for thermal decomposition profiles and UV-Vis spectroscopy for photodegradation kinetics. Nitro groups may undergo photoreduction to amines, while fluoro substituents enhance thermal stability. Compare degradation products with reference standards via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.